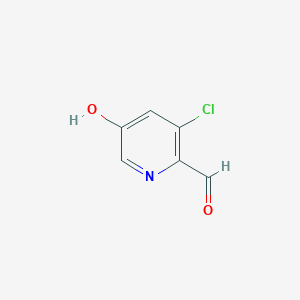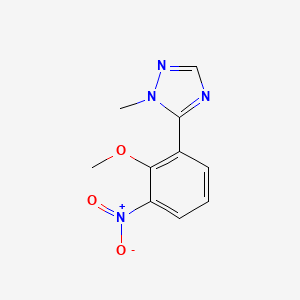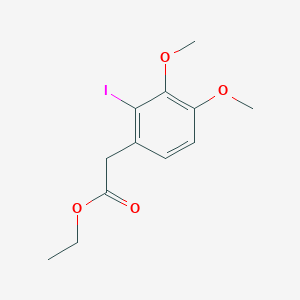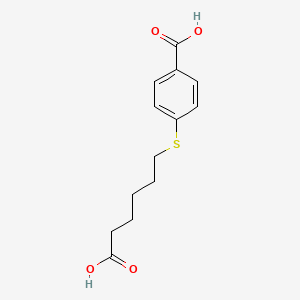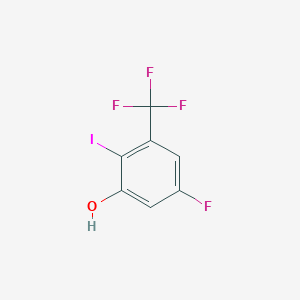
5-Fluoro-2-iodo-3-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-iodo-3-(trifluoromethyl)phenol: is an aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenol ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can target the halogen substituents.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products:
Quinones: Formed through oxidation of the phenol group.
Substituted Phenols: Resulting from electrophilic aromatic substitution.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery, especially in the design of enzyme inhibitors and receptor modulators.
Industry: In materials science, it can be used in the synthesis of polymers and advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards specific molecular targets.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-iodo-3-(trifluoromethyl)phenol
- 5-Fluoro-3-iodo-2-(trifluoromethyl)phenol
Uniqueness: The unique combination of fluorine, iodine, and trifluoromethyl groups in 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and materials science.
Propriétés
Formule moléculaire |
C7H3F4IO |
|---|---|
Poids moléculaire |
306.00 g/mol |
Nom IUPAC |
5-fluoro-2-iodo-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3F4IO/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2,13H |
Clé InChI |
DXGMGEFURFPWBG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)I)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)



